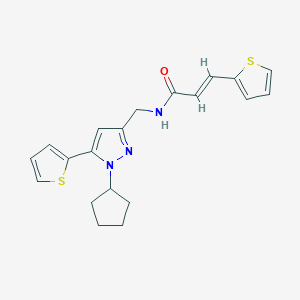

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its structural features, biological activity, and relevant case studies.

Structural Features

The compound contains a pyrazole core, which is known for its diverse biological activities. The presence of cyclopentyl and thiophene substituents enhances the compound's lipophilicity and may influence its interaction with biological targets. The acrylamide moiety is also significant, as it can participate in various biochemical reactions.

Antimicrobial Activity

Compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of acrylamides and thiophenes have been shown to possess significant antibacterial and antifungal activities. A study indicated that pyrazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to the modulation of inflammatory pathways. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Cytotoxicity and Anticancer Activity

Cytotoxic effects against various cancer cell lines have been observed for compounds with acrylamide and pyrazole structures. For example, studies using MTT assays revealed that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Study 1: Anticancer Activity Evaluation

In a recent investigation, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study found that specific modifications to the pyrazole ring enhanced cytotoxicity against cancer cell lines, indicating that structural optimization is crucial for improving therapeutic efficacy .

Study 2: Anti-inflammatory Mechanism

A study examining the anti-inflammatory properties of related compounds utilized a carrageenan-induced paw edema model in rats. Results showed that these compounds significantly reduced edema formation, suggesting that they may act as effective anti-inflammatory agents through inhibition of COX enzymes .

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-N-(4-hydroxyphenyl)acrylamide | Hydroxypheynl group | Anti-inflammatory |

| (E)-N-(thiophen-3-yl)acrylamide | Thiophene ring | Antimicrobial |

| (E)-N-cyclohexylethyleneurea | Cyclohexane ring | Anticancer |

| (E)-N-benzoyl-N'-arylureas | Aryl substituents | Antiviral |

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols involving:

-

Knoevenagel condensation : Base-catalyzed reaction between pyrazolecarbaldehyde derivatives and acrylamide precursors (e.g., 2-cyanoacetamide) under reflux in ethanol, achieving yields up to 90% .

-

Amide coupling : Utilizes carbodiimide coupling agents (e.g., EDC/HOBt) to link pyrazolemethylamine intermediates with thiophene-acrylic acids.

Table 1: Representative Synthetic Conditions

Acrylamide Group

-

Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acrylamide undergoes hydrolysis to form carboxylic acid derivatives.

Acrylamide+H2OH+/OH−Acrylic acid+Ammonia -

Michael Addition : The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., thiols, amines) at the β-position.

Pyrazole and Thiophene Moieties

-

Electrophilic Substitution : Thiophene rings undergo sulfonation or halogenation at the 5-position due to electron-rich aromaticity .

-

Cycloaddition : Pyrazole participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles .

Mechanistic Insights from Analogous Systems

Studies on structurally related acrylamides reveal:

-

Radical Polymerization : The acrylamide’s vinyl group initiates polymerization under UV light or radical initiators (e.g., AIBN), forming polyacrylamide networks.

-

Enzyme Inhibition : Thiophene-pyrazole hybrids inhibit kinases (e.g., EGFR) via hydrogen bonding with the acrylamide carbonyl .

Table 2: Reaction Outcomes for Analogous Compounds

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing cyclopentyl and thiophene fragments.

-

Photodegradation : UV exposure induces E→Z isomerization, reducing bioactivity.

Propriétés

IUPAC Name |

(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c24-20(10-9-17-7-3-11-25-17)21-14-15-13-18(19-8-4-12-26-19)23(22-15)16-5-1-2-6-16/h3-4,7-13,16H,1-2,5-6,14H2,(H,21,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXOFGCAYVRPJI-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.